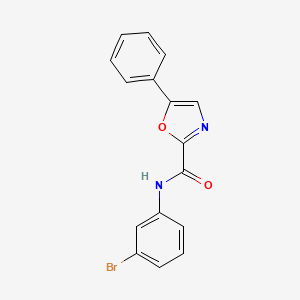

N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

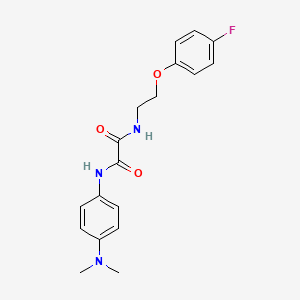

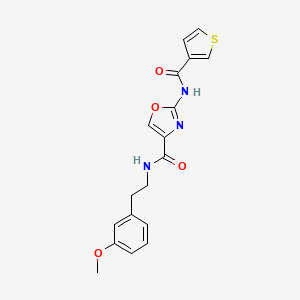

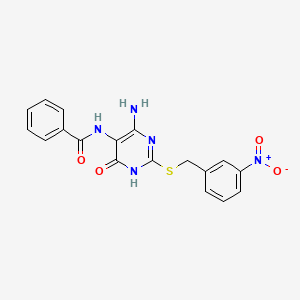

“N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide” is a chemical compound with the linear formula C11H8BrNO2 . It is related to the class of compounds known as anilides .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds were prepared in satisfactory yields (65 to 93%) and characterized via analytical techniques, including nuclear magnetic resonance (NMR), mass spectroscopy, and elemental analysis .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . Density functional theory (DFT) is often used to calculate the molecular structure, and the results are generally consistent with the X-ray diffraction results .

Chemical Reactions Analysis

The main strategies to build up similar compounds rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Other reactions include the amidation reaction .

Physical and Chemical Properties Analysis

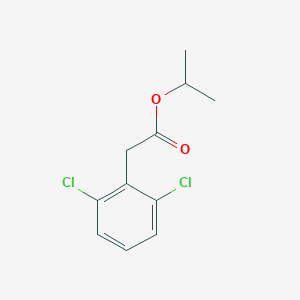

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, vibrational frequencies have been analyzed, revealing some physicochemical properties of the title compound . Other properties such as boiling point and density have also been reported .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthetic methods for related compounds have been extensively studied to explore their potential in developing new pharmaceuticals and materials. For instance, the synthesis of 5-aryl-3-C-glycosyl- and unsymmetrical 3,5-diaryl-1,2,4-triazoles from alkylidene-amidrazones shows the versatility of triazole derivatives with potential antidiabetic properties (Szőcs et al., 2015). This highlights the importance of innovative synthetic routes in accessing biologically active molecules for therapeutic applications.

Biological Activities

Compounds bearing the carboxamide moiety, similar to N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide, have been evaluated for their anticancer properties. A study on novel nitrogen heterocycles containing N-(p-bromophenyl) carboxamide showed potential anticancer activity, particularly against the MCF-7 cell line, indicating the significance of these structures in developing new antitumor agents (Bakare, 2021).

Material Science Applications

The development of novel materials also benefits from compounds with unique structural features like this compound. For instance, hydroxybenzotriazole derivatives have been synthesized and examined for ester cleavage properties in surfactant micelles, demonstrating the potential of these compounds in biochemical and industrial applications (Bhattacharya & Kumar, 2005).

Wirkmechanismus

Target of Action

Similar compounds such as n′-phenyl pyridylcarbohydrazides have been shown to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle .

Mode of Action

Related compounds have been shown to bind to their target enzymes and inhibit their activity . This binding often involves various types of interactions, including hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide- π stacking, F–N and F–H interactions .

Biochemical Pathways

Inhibition of sdh, as seen with similar compounds, would disrupt the citric acid cycle and electron transport chain, affecting energy production within the cell .

Result of Action

Similar compounds have been shown to cause changes in the structure of mycelia and cell membranes, increase intracellular reactive oxygen species levels, and alter mitochondrial membrane potential .

Safety and Hazards

Zukünftige Richtungen

Future research could focus on the synthesis of new derivatives of “N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide” and their potential applications. For instance, a four-step protocol starting from thiophene with an overall yield of 47% was reported for the synthesis of a similar compound . Further studies could also explore the biological activities of these compounds .

Eigenschaften

IUPAC Name |

N-(3-bromophenyl)-5-phenyl-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-12-7-4-8-13(9-12)19-15(20)16-18-10-14(21-16)11-5-2-1-3-6-11/h1-10H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIKNNQYWIRXKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2958901.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide](/img/structure/B2958902.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-dichlorobenzene-1-sulfonamide](/img/structure/B2958905.png)

![8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2958907.png)

![METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE](/img/structure/B2958912.png)

![3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea](/img/structure/B2958916.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)